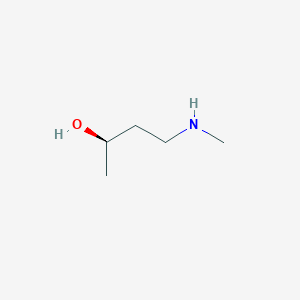

(2R)-4-(methylamino)butan-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(2R)-4-(methylamino)butan-2-ol” is a chemical compound with the CAS Number: 2348276-20-8. It has a molecular weight of 103.16 and its IUPAC name is ®-4-(methylamino)butan-2-ol .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H13NO/c1-5(7)3-4-6-2/h5-7H,3-4H2,1-2H3/t5-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.科学的研究の応用

Branched Chain Aldehydes in Foods

Branched aldehydes, including compounds structurally related to (2R)-4-(methylamino)butan-2-ol, play a significant role in flavor compounds of many food products. Understanding the metabolic pathways leading to the formation and degradation of these aldehydes can inform food science and technology, aiming to control their levels for desired flavor profiles in both fermented and heat-treated products (Smit, Engels, & Smit, 2009).

Toxic Neuropathies from Chemical Exposure

Research into the mechanisms of toxic neuropathies induced by chemical exposure, such as acrylamide (ACR), provides insight into the neurotoxic effects of various compounds. Understanding these mechanisms can guide safety regulations and therapeutic approaches in cases of exposure (LoPachin & Gavin, 2015).

Biotechnological Production of Diols

The biotechnological production of chemicals such as 1,3-propanediol and 2,3-butanediol, which are structurally or functionally related to this compound, underscores the importance of microbial processes in industrial chemistry. These compounds have a wide range of applications, and optimizing their production through microbial fermentation can significantly impact various industries (Xiu & Zeng, 2008).

Environmental Impact of Herbicides

Studies on the environmental impact and toxicity of herbicides like 2,4-D provide a framework for understanding the ecological consequences of chemical use in agriculture. This research helps in developing safer agricultural practices and mitigating environmental pollution (Zuanazzi, Ghisi, & Oliveira, 2020).

Advances in Chemical Kinetic Modeling for Biodiesel Combustion

Research into the combustion characteristics of biodiesel and its surrogates, including studies on molecules like methyl butanoate, highlights the ongoing efforts to develop cleaner and more efficient fuel technologies. This work is crucial for addressing global energy demands sustainably (Lai, Lin, & Violi, 2011).

Safety and Hazards

The safety information available indicates that “(2R)-4-(methylamino)butan-2-ol” is potentially dangerous. The hazard statements include H302, H315, H318, and H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation respectively .

作用機序

Target of Action

Similar compounds often interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

It’s known that similar compounds can undergo oxidation reactions induced by hydroxyl (˙oh) radicals . These reactions include hydrogen-atom abstraction reactions, dehydration reactions, and unimolecular isomerization and decomposition reactions .

Biochemical Pathways

The compound (2R)-4-(methylamino)butan-2-ol is involved in oxidation reactions, which are part of the body’s metabolic processes . The oxidation of this compound involves several steps, including hydrogen-atom abstraction reactions by hydroxyl (˙OH) radicals, dehydration reactions of the molecules, and unimolecular isomerization and decomposition reactions .

Pharmacokinetics

Similar compounds are often well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

The oxidation of similar compounds can lead to various biochemical changes, influencing the function of enzymes and other proteins .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Furthermore, the temperature can affect the volatility of the compound, influencing its flammability .

特性

IUPAC Name |

(2R)-4-(methylamino)butan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-5(7)3-4-6-2/h5-7H,3-4H2,1-2H3/t5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVCDGQVQQGSYMK-RXMQYKEDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCNC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate](/img/structure/B2954932.png)

![2-(4-fluorophenyl)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2954935.png)

![4-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2954936.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2954938.png)

![2-(1H-imidazol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2954941.png)

![3-(2-Methoxyethyl)-8-(2-methoxy-5-methylphenyl)-1-methyl-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2954943.png)

![1-Oxa-8-azaspiro[4.5]decane-3-carboxamide;hydrochloride](/img/structure/B2954946.png)

![N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2954947.png)

![1-(4-{4-[6-Fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-yl]piperazin-1-yl}phenyl)ethanone](/img/structure/B2954953.png)